2-(2,6-Difluoro-4-methoxy-phenyl)propanoic acid
Description
2-(2,6-Difluoro-4-methoxy-phenyl)propanoic acid is a fluorinated aromatic propanoic acid derivative characterized by a phenyl ring substituted with two fluorine atoms at the 2- and 6-positions, a methoxy group at the 4-position, and a propanoic acid side chain. Its molecular formula is C₁₀H₁₀F₂O₃, with a molecular weight of 228.18 g/mol. The compound’s unique substitution pattern imparts distinct electronic and steric properties, making it a candidate for pharmaceutical and agrochemical research, particularly in non-steroidal anti-inflammatory drug (NSAID) analogs or enzyme inhibitors .
Properties
Molecular Formula |
C10H10F2O3 |
|---|---|
Molecular Weight |
216.18 g/mol |
IUPAC Name |
2-(2,6-difluoro-4-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H10F2O3/c1-5(10(13)14)9-7(11)3-6(15-2)4-8(9)12/h3-5H,1-2H3,(H,13,14) |
InChI Key |
YJCLQQVWTICZOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=C1F)OC)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation Approach
Overview:
The most commonly reported method involves a Friedel-Crafts acylation of an appropriately substituted aromatic ring, followed by hydrolysis to yield the target propanoic acid derivative. This approach is supported by patents and literature emphasizing green chemistry principles, short synthesis steps, and cost-effectiveness.
- Reactants: Alkylbenzene (e.g., toluene, ethylbenzene) and 2-chloropropionate.
- Catalyst: Anhydrous aluminum chloride (AlCl₃).
- Solvent: Toluene or similar inert solvents.
- Reaction Conditions:
- Temperature: -5°C to 5°C to control reactivity and selectivity.
- Time: 12–48 hours for complete acylation.
- Molar Ratio: Alkylbenzene to 2-chloropropionate in the range of 1:0.8–1.2 to optimize yield.
Hydrolysis Step:
Post-reaction, the ester intermediate (2-(4-alkylphenyl) ethyl propionate) undergoes hydrolysis using hydrochloric or sulfuric acid at 70–100°C, resulting in the free acid.
Research Data:
A patent (CN102199085A) describes this method, highlighting its advantages:
- Short synthesis steps.
- Mild reaction conditions.
- High atom economy (~77.44%).
- Use of inexpensive catalysts.
- Environmental benefits due to reduced waste and energy consumption.
| Step | Reactants | Catalyst | Solvent | Temperature | Time | Product | Yield | Notes |
|---|---|---|---|---|---|---|---|---|
| 1 | Alkylbenzene + 2-chloropropionate | Anhydrous AlCl₃ | Toluene | -5°C to 5°C | 12–48h | 2-(4-alkylphenyl) ethyl propionate | High | Short, green synthesis |
| 2 | Ester hydrolysis | HCl or H₂SO₄ | - | 70–100°C | 1–2h | 2-(2,6-difluoro-4-methoxyphenyl)propanoic acid | Good | Mild conditions |
Grignard Reaction Pathway
Overview:
An alternative route involves the formation of a Grignard reagent from aryl halides, followed by carboxylation and hydrolysis. This method is well-documented in literature and patents, especially for synthesizing arylalkanoic acids with specific substitutions.
- Preparation of Grignard Reagent:
- Reacting 2,6-difluoro-4-methoxyphenyl bromide with magnesium in dry tetrahydrofuran (THF) under inert atmosphere.
- Carboxylation:
- The Grignard reagent reacts with carbon dioxide (CO₂) to form the corresponding carboxylic acid salt.
- Acid Work-up:
- Acidification with dilute hydrochloric acid yields the free acid.
Research Data:
US Patent US3959364A details this method, emphasizing the use of magnesium and aryl bromides, with yields influenced by the salt form of the intermediate and reaction conditions.
| Step | Reactants | Catalyst/Reagent | Solvent | Conditions | Product | Yield | Notes |
|---|---|---|---|---|---|---|---|
| 1 | 2,6-difluoro-4-methoxyphenyl bromide + Mg | Magnesium | THF | Reflux, inert atmosphere | Grignard reagent | Variable | Sensitive to moisture |
| 2 | Grignard reagent + CO₂ | - | - | Reflux | Carboxylate salt | Good | Acid work-up yields acid |
Alternative Synthetic Strategies
Aryl Halide Coupling and Functionalization:
Research indicates that coupling reactions such as Ullmann or Suzuki coupling can be employed to introduce the phenyl substituents onto the propanoic acid backbone, followed by fluorination and methoxylation steps.
Hydroxy Precursors and Oxidation:
Starting from hydroxylated aromatic compounds, oxidation and substitution reactions can be used to install the fluorine and methoxy groups, followed by side-chain elongation via alkylation or acylation.
Summary of Research Discoveries and Data
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Difluoro-4-methoxy-phenyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid moiety can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,6-Difluoro-4-methoxy-phenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,6-Difluoro-4-methoxy-phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, potentially leading to inhibition or activation of specific biological processes . The methoxy group may also play a role in modulating its pharmacokinetic properties, such as absorption and distribution .
Comparison with Similar Compounds
3-(2-Methoxyphenyl)propanoic Acid
- Molecular Formula : C₁₀H₁₂O₃
- Molecular Weight : 180.20 g/mol
- Substituents : A single methoxy group at the 2-position of the phenyl ring.
- Key Differences : The absence of fluorine atoms and the methoxy group’s position (2- vs. 4-) reduce steric hindrance and alter electronic properties. The melting point (85–89°C) is lower than expected for fluorinated analogs due to weaker intermolecular interactions .
3-(4-Methoxyphenyl)pyrazole
- Molecular Formula : C₁₀H₁₀N₂O
- Molecular Weight : 174.19 g/mol
- Substituents: A pyrazole ring replaces the propanoic acid chain, with a methoxy group at the 4-position.
Physicochemical Properties and Trends
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups | Substituent Positions |
|---|---|---|---|---|
| 2-(2,6-Difluoro-4-methoxy-phenyl)propanoic acid | 228.18 | Not reported | Carboxylic acid, F, OCH₃ | 2,6-F; 4-OCH₃ |
| 3-(2-Methoxyphenyl)propanoic acid | 180.20 | 85–89 | Carboxylic acid, OCH₃ | 2-OCH₃ |
| 3-(4-Methoxyphenyl)pyrazole | 174.19 | Not reported | Pyrazole, OCH₃ | 4-OCH₃ |
Observations :
- Fluorine Substitution: The presence of fluorine atoms in this compound likely increases lipophilicity and metabolic stability compared to non-fluorinated analogs. Fluorine’s electron-withdrawing effect may also enhance acidity of the carboxylic acid group.
- Methoxy Position: The 4-methoxy group in the target compound may improve steric compatibility with biological targets compared to 2-methoxy derivatives (e.g., 3-(2-Methoxyphenyl)propanoic acid).
Biological Activity
2-(2,6-Difluoro-4-methoxy-phenyl)propanoic acid, with a molecular formula of C10H10F2O3 and a molecular weight of approximately 216.18 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a propanoic acid backbone with a 2,6-difluoro-4-methoxyphenyl substituent. This unique structure contributes to its distinct chemical behavior and potential applications in pharmaceuticals and agrochemicals. The presence of fluorine atoms typically enhances lipophilicity, which may improve the compound's binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in inflammatory pathways, similar to the mechanism observed in non-steroidal anti-inflammatory drugs (NSAIDs).
- Receptor Modulation : It might interact with various receptors, influencing cellular signaling pathways associated with pain and inflammation.
Anti-inflammatory Effects
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. In pharmacological tests, it has been compared to aspirin regarding its efficacy in reducing inflammation and pain:
- Efficacy Comparison : In animal studies, dose-response curves were plotted for various dosages, indicating that this compound may possess comparable anti-inflammatory potency to aspirin at certain dosages .
Analgesic Activity
The compound has also shown promise as an analgesic agent. Studies have demonstrated that it can effectively reduce pain responses in experimental models:
- Pain Response Studies : In tests measuring the degree of erythema (redness) as an indicator of pain and inflammation, the compound demonstrated significant reductions in scores compared to control groups .
Case Studies and Research Findings
Several studies highlight the biological activity of this compound:
- In Vivo Studies : A study involving guinea pigs demonstrated that various dosage levels resulted in a significant decrease in pain response when compared to controls receiving no treatment .
- Comparative Analysis : In comparative analyses with other fluorinated compounds, this compound exhibited unique properties due to its specific functional group arrangement, leading to distinct reactivity profiles and biological activities .
Summary of Biological Activities
| Activity Type | Mechanism | Efficacy | Notes |
|---|---|---|---|
| Anti-inflammatory | Enzyme inhibition | Comparable to aspirin | Dose-response studies indicate significant effects |
| Analgesic | Receptor modulation | Effective in reducing pain | Demonstrated reductions in erythema scores |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 2-(2,6-Difluoro-4-methoxy-phenyl)propanoic acid, and how do reaction conditions influence yields?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation or Suzuki coupling to introduce the difluoro-methoxy-phenyl group, followed by propanoic acid chain elongation. Key reagents include halogenated intermediates (e.g., 4-methoxy-2,6-difluorophenylboronic acid) and catalysts like palladium complexes for cross-coupling . Reaction optimization (e.g., solvent polarity, temperature) is critical: polar aprotic solvents (DMF, THF) enhance coupling efficiency, while acidic conditions (e.g., HCl) facilitate carboxylic acid formation . Monitor yields via HPLC or LC-MS to assess purity (≥97% recommended for research use) .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- Methodological Answer : Use a combination of:
- NMR : NMR distinguishes fluorine environments (e.g., 2,6-difluoro vs. monofluoro byproducts) .
- FT-IR : Confirm carboxylic acid (C=O stretch ~1700 cm) and methoxy groups (C-O stretch ~1250 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., CHFO) and detects impurities like methyl esters or hydroxylated derivatives .
Q. What are the dissociation constants (pKa) of this compound, and how do substituents influence its acidity?
- Methodological Answer : The pKa of the carboxylic acid group can be estimated at ~4.6–4.8 based on structurally similar analogs (e.g., 2-(p-Anisyl)propanoic acid: pKa 4.69) . The electron-withdrawing difluoro groups lower pKa compared to non-fluorinated analogs. Experimental determination via potentiometric titration in aqueous buffer (25°C) is recommended .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Discrepancies may arise from:
- Impurity Profiles : Use orthogonal chromatography (e.g., reverse-phase HPLC with UV/ELSD) to identify contaminants (e.g., methyl esters or hydroxylated byproducts) .
- Assay Conditions : Standardize bioactivity tests (e.g., enzyme inhibition IC) by controlling pH (to account for ionization states) and solvent/DMSO concentrations .
- Meta-Analysis : Cross-reference data from peer-reviewed studies (e.g., PubChem, EPA DSSTox) and validate via dose-response curves .
Q. What strategies are effective for enantioselective synthesis of the (R)- or (S)-enantiomers of this compound?
- Methodological Answer : Chiral resolution can be achieved via:
- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) with palladium catalysts during coupling steps to induce stereoselectivity .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester intermediates, yielding enantiopure carboxylic acids (>90% ee) .
- Chiral HPLC : Confirm enantiomeric excess using columns like Chiralpak IA/IB with hexane/isopropanol mobile phases .
Q. How does the compound’s metabolic stability in vitro correlate with its pharmacokinetic profile in vivo?
- Methodological Answer :
- In Vitro Assays : Perform liver microsome stability tests (human/rat) with LC-MS/MS quantification to measure half-life (t) and intrinsic clearance .
- In Vivo Correlation : Use radiolabeled -analogs to track absorption/distribution in rodent models. Fluorine substituents may enhance metabolic stability by reducing cytochrome P450-mediated oxidation .
Experimental Design & Data Analysis
Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate electrophilic centers (e.g., para-methoxy group’s directing effects) .
- Hammett Plots : Correlate substituent effects (σ values) with reaction rates for fluorophenyl derivatives to predict regioselectivity .
Q. How can researchers mitigate batch-to-batch variability in large-scale synthesis?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
